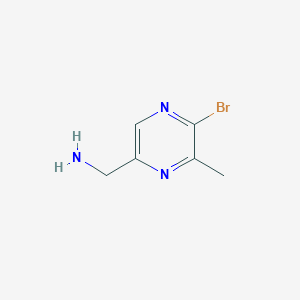
(5-Bromo-6-methylpyrazin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-methylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the pyrazine ring, along with a methanamine group at the 2nd position . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile . The subsequent introduction of the methanamine group can be achieved through nucleophilic substitution reactions using reagents such as methanamine hydrochloride .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-methylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanamine hydrochloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine carboxylic acids.
Reduction: Formation of (5-Bromo-6-methylpyrazin-2-yl)methanol.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-6-methylpyrazin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (5-Bromo-6-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methanamine groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-6-methylpyrazin-2-yl)methanamine
- (5-Methylpyrazin-2-yl)methanamine
- (5-Bromo-6-methylpyridin-2-yl)methanamine
Uniqueness
(5-Bromo-6-methylpyrazin-2-yl)methanamine is unique due to the presence of both bromine and methanamine groups on the pyrazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilic properties, making it more reactive in substitution reactions, while the methanamine group provides a site for further functionalization .
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(5-bromo-6-methylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C6H8BrN3/c1-4-6(7)9-3-5(2-8)10-4/h3H,2,8H2,1H3 |
InChI Key |
SXFHFGCBIMJQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


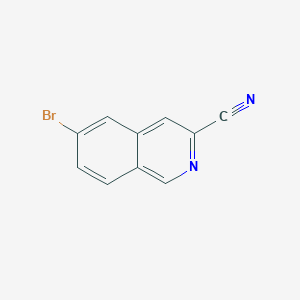
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

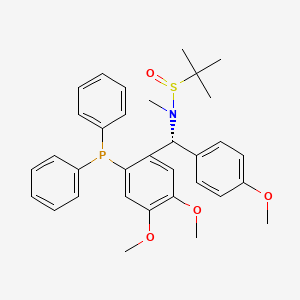
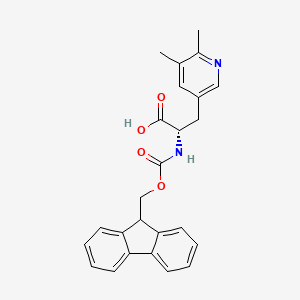
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)

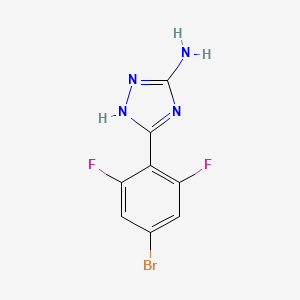

![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
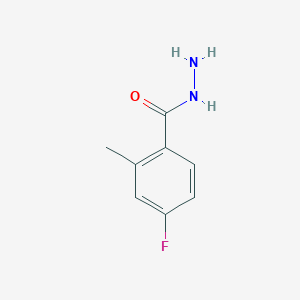
![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)
